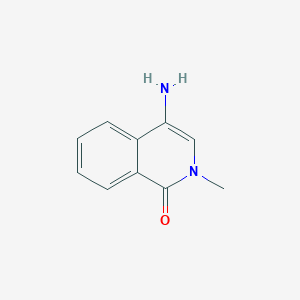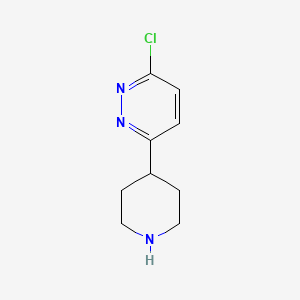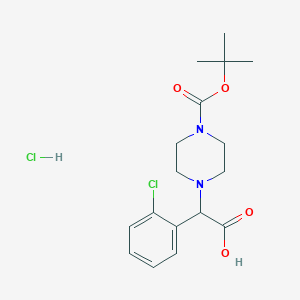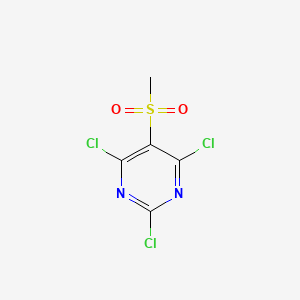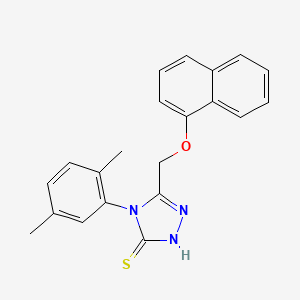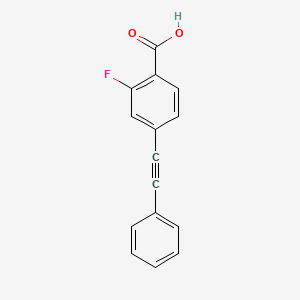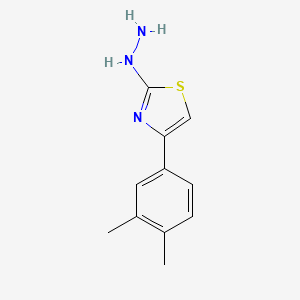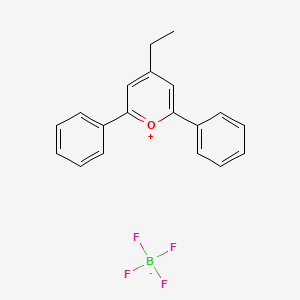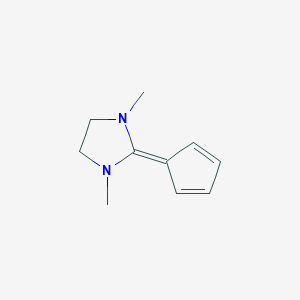
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine is an organic compound with a unique structure that combines a cyclopentadiene ring with an imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine typically involves the reaction of cyclopentadiene with an imidazolidine derivative under specific conditions. One common method involves the use of a strong base to deprotonate the imidazolidine, followed by the addition of cyclopentadiene to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentadiene or imidazolidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of cyclopentadienone derivatives.
Reduction: Formation of cyclopentane and imidazolidine derivatives.
Substitution: Formation of halogenated cyclopentadiene or imidazolidine derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, leading to various catalytic and chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A simpler compound with a similar cyclopentadiene ring structure.
Imidazolidine: A compound with a similar imidazolidine ring structure.
Cyclopentadienone: A compound with a similar cyclopentadiene ring but with a ketone functional group.
Uniqueness
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine is unique due to its combination of both cyclopentadiene and imidazolidine rings, which imparts distinct chemical properties and reactivity. This dual-ring structure allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
Propiedades
Número CAS |
81541-00-6 |
|---|---|
Fórmula molecular |
C10H14N2 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-cyclopenta-2,4-dien-1-ylidene-1,3-dimethylimidazolidine |
InChI |
InChI=1S/C10H14N2/c1-11-7-8-12(2)10(11)9-5-3-4-6-9/h3-6H,7-8H2,1-2H3 |
Clave InChI |
QEECQVPPUAOIGW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(C1=C2C=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


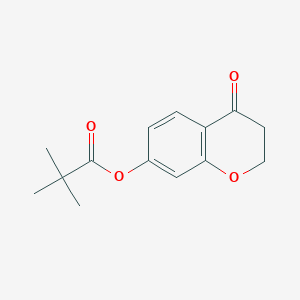
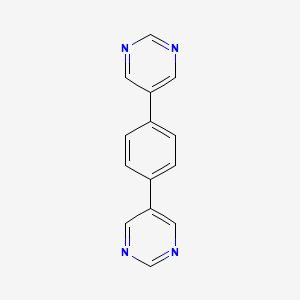
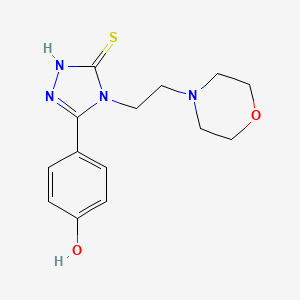
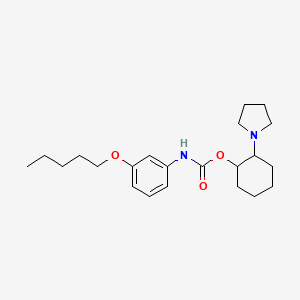
![6-Nitrobenzo[d]isothiazole](/img/structure/B11768459.png)
![(1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11768473.png)
